Cas no 29546-49-4 (6-Ethoxy-2-methyl-3-nitropyridine)

6-Ethoxy-2-methyl-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 6-ethoxy-2-methyl-3-nitropyridine
- Pyridine, 6-ethoxy-2-methyl-3-nitro-
- JNZWZIHXRYOWGB-UHFFFAOYSA-N
- MFCD27948912
- SCHEMBL1313407
- SY253578
- 29546-49-4
- F51298
- 6-Ethoxy-2-methyl-3-nitropyridine
-
- MDL: MFCD27948912
- インチ: 1S/C8H10N2O3/c1-3-13-8-5-4-7(10(11)12)6(2)9-8/h4-5H,3H2,1-2H3
- InChIKey: JNZWZIHXRYOWGB-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=CC=C(C(C)=N1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 182.06914219g/mol
- どういたいしつりょう: 182.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 67.9
6-Ethoxy-2-methyl-3-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM366294-1g |
6-Ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 95% | 1g |
$327 | 2022-06-11 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13683-25g |
6-ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 95% | 25g |
$1800 | 2023-09-07 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13683-5g |
6-ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 95 | 5g |
$650 | 2021-05-11 | |
eNovation Chemicals LLC | D920086-5g |
6-Ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 95% | 5g |
$935 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539437-5g |
6-Ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 98% | 5g |
¥8091.00 | 2024-08-03 | |
eNovation Chemicals LLC | D920086-5g |
6-Ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 95% | 5g |
$935 | 2025-02-22 | |
eNovation Chemicals LLC | D920086-5g |
6-Ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 95% | 5g |
$935 | 2024-07-20 |
6-Ethoxy-2-methyl-3-nitropyridine 関連文献
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
6-Ethoxy-2-methyl-3-nitropyridineに関する追加情報
Research Brief on 6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4): Recent Advances and Applications
6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4) is a nitropyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and organic synthesis. Recent studies have highlighted its potential as a key intermediate in the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential industrial applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of 6-Ethoxy-2-methyl-3-nitropyridine derivatives. The research team synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 2-8 µg/mL. These findings suggest that structural modifications of this compound could lead to the development of new antibiotics to address the growing issue of antimicrobial resistance.
In the realm of anticancer research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) investigated the compound's potential as a kinase inhibitor scaffold. Molecular docking studies revealed that 6-Ethoxy-2-methyl-3-nitropyridine derivatives could effectively bind to the ATP-binding site of several oncogenic kinases, particularly those involved in cell proliferation pathways. Subsequent in vitro assays demonstrated promising cytotoxic activity against various cancer cell lines, with IC50 values ranging from 5-20 µM. The study proposed that further optimization of the nitro and ethoxy substituents could enhance both potency and selectivity.
From a synthetic chemistry perspective, advancements have been made in the green synthesis of 6-Ethoxy-2-methyl-3-nitropyridine. A 2024 Green Chemistry article described a novel catalytic system using recyclable ionic liquids that achieved yields exceeding 85% while significantly reducing hazardous waste generation. This environmentally friendly approach addresses one of the key challenges in the industrial-scale production of nitropyridine derivatives, potentially lowering manufacturing costs and improving sustainability profiles.
The compound's physicochemical properties have also been the subject of recent computational studies. Density functional theory (DFT) calculations published in Computational and Theoretical Chemistry (2023) provided detailed insights into the electronic structure and reactivity of 6-Ethoxy-2-methyl-3-nitropyridine. These computational models help predict sites for electrophilic and nucleophilic attacks, facilitating the design of more efficient synthetic routes and novel derivatives with tailored biological activities.
In conclusion, 6-Ethoxy-2-methyl-3-nitropyridine (CAS: 29546-49-4) continues to be a valuable scaffold in pharmaceutical research, with recent studies expanding its potential applications in antimicrobial and anticancer drug development. The combination of synthetic chemistry advances, biological evaluations, and computational modeling approaches provides a comprehensive foundation for future research directions. Further investigation into structure-activity relationships and in vivo efficacy studies will be crucial for translating these findings into clinically relevant therapeutic agents.
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